Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Overview
Description
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH, also known as Fmoc-Asn(Ac3AcNH-beta-Glc)-OH, is a chemical compound used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . These SiFA-octreotate analogues serve as tumor imaging agents and are valuable tools for positron emission tomography (PET) research . It is also a synthetic Fmoc-protected glycopeptide with enhanced recognition by glycan-dependent HIV-1 broadly neutralizing antibodies .
Synthesis Analysis
This compound can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . The exact synthesis process is not specified in the search results.Molecular Structure Analysis
The molecular formula of this compound is C33H37N3O13 . Its molecular weight is 683.66 .Chemical Reactions Analysis
This compound can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . The exact chemical reactions involved are not specified in the search results.Physical and Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It should be stored at -20°C .Scientific Research Applications
Glycopeptide Synthesis
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH serves as a crucial component in the synthesis of glycopeptides. The compound is utilized in various strategies for glycopeptide synthesis, both in solution and on solid phases. In a notable study, a heptasaccharide asparagine building block, which is part of many glycoproteins, was extended in solution to form an Fmoc-glycopentapeptide methylester. This process demonstrates the compound's utility in constructing complex molecular structures relevant to glycoproteins and glycopeptides (Mezzato & Unverzagt, 2010).
Selective De-O-acetylation
The selective de-O-acetylation of this compound under ultrasound sonication conditions has been investigated to improve reaction purity and yield. The study highlights the compound's chemical versatility and its role in refining synthetic procedures, potentially leading to more efficient and cleaner production methods for complex molecules (Sun Bing-yan, 2015).
Fluorous Chemistry in Glycopeptide Synthesis
The compound's application extends to fluorous chemistry, where it is used in the synthesis of glycopeptides without the need for protecting sugar hydroxy groups. This methodology simplifies the synthesis process and allows for the efficient creation of glycopeptides, highlighting the compound's adaptability in different chemical environments (Mizuno, Goto & Miura, 2005).
Synthesis of Glycosylated Foldamers
This compound has been instrumental in the synthesis of glycosylated foldamers, which are crucial in various biomedical applications. The compound enables the construction of glycosylated β3-amino acids, demonstrating its significant role in the field of peptidomimetics and the development of new therapeutic agents (Norgren, Norberg & Arvidsson, 2007).
Mechanism of Action
Target of Action
The primary target of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH, also known as Fmoc-Asn(Ac3AcNH-beta-Glc)-OH, is the core mannose residue of complex or hybrid N-glycans on glycoproteins . This compound is involved in the process of glycosylation, which is the most prevalent post-translational modification of membrane-bound and secreted glycoproteins .
Mode of Action
This compound acts by being transferred to the core mannose residue of complex or hybrid N-glycans on glycoproteins by the β1,4-N-acetylglucosaminyltransferase III (GlcNAcT-III) or MGAT3 . The addition of this compound confers unique lectin recognition properties to N-glycans .
Biochemical Pathways
The addition of this compound to N-glycans affects their conformation and alters their interaction with galactose-binding lectins . This modification plays a role in the regulation of cell surface residency of growth factor and cytokine receptors via interactions and cross-linking of their branched N-glycans with a lattice of galectin(s) .
Result of Action
The addition of this compound to N-glycans can regulate cellular signaling and tumor progression . For instance, it has been observed that cells expressing polyoma middle T antigen (PyMT) exhibit reduced growth factor signaling when they lack MGAT3 . Furthermore, PyMT-induced mammary tumors progress more rapidly when they lack the bisecting GlcNAc on N-glycans of cell surface glycoproteins .
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACISSHGAAMLK-MJCYOTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442309 | |
Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131287-39-3 | |
Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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